molecular formula C10H11ClN4O2 B13716094 3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole Hydrochloride

3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole Hydrochloride

Cat. No.: B13716094
M. Wt: 254.67 g/mol
InChI Key: HSFOYPYRMNJJJM-UHFFFAOYSA-N
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Description

3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole Hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms. This particular compound features an amino group at the 3-position and a nitrophenyl group at the 5-position, making it a valuable scaffold for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole Hydrochloride typically involves the reaction of hydrazines with β-diketones or their equivalents. One common method includes the cyclization of 2-methyl-5-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole Hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitrophenyl groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C10H11ClN4O2

Molecular Weight

254.67 g/mol

IUPAC Name

5-(2-methyl-5-nitrophenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H10N4O2.ClH/c1-6-2-3-7(14(15)16)4-8(6)9-5-10(11)13-12-9;/h2-5H,1H3,(H3,11,12,13);1H

InChI Key

HSFOYPYRMNJJJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC(=NN2)N.Cl

Origin of Product

United States

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